2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
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Overview
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine moiety and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves multiple steps. One common approach is the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolo[3,2-c]pyridine ring system. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
- **2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid
- **2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-12(13(19)20)6-9-7-17-11-4-5-16-8-10(9)11/h4-5,7-8,12,17H,6H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
CDRYFLJXLHANLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
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